N-(2-methoxy-4-nitrophenyl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)tetrahydrofuran-2-carboxamide is a synthetic organic compound characterized by the presence of a tetrahydrofuran ring attached to a carboxamide group, which is further substituted with a 2-methoxy-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 2-methoxy-4-nitroaniline with tetrahydrofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: N-(2-methoxy-4-aminophenyl)tetrahydrofuran-2-carboxamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 2-methoxy-4-nitroaniline and tetrahydrofuran-2-carboxylic acid
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrahydrofuran ring and carboxamide group contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-nitroaniline: Shares the 2-methoxy-4-nitrophenyl moiety but lacks the tetrahydrofuran-2-carboxamide group.
2-methoxy-4-nitrophenyl isothiocyanate: Contains the 2-methoxy-4-nitrophenyl group but has an isothiocyanate functional group instead of the carboxamide.
Uniqueness
N-(2-methoxy-4-nitrophenyl)tetrahydrofuran-2-carboxamide is unique due to the presence of both the tetrahydrofuran ring and the carboxamide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-18-11-7-8(14(16)17)4-5-9(11)13-12(15)10-3-2-6-19-10/h4-5,7,10H,2-3,6H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRCPMXQFQPCRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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